molecular formula C12H16BrN3O2 B8640330 1-(3-Bromo-4-nitrobenzyl)-4-methylpiperazine

1-(3-Bromo-4-nitrobenzyl)-4-methylpiperazine

Cat. No. B8640330
M. Wt: 314.18 g/mol
InChI Key: BQOQEIZQDOLXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-nitrobenzyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H16BrN3O2 and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-4-nitrobenzyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-nitrobenzyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Bromo-4-nitrobenzyl)-4-methylpiperazine

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

1-[(3-bromo-4-nitrophenyl)methyl]-4-methylpiperazine

InChI

InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-12(16(17)18)11(13)8-10/h2-3,8H,4-7,9H2,1H3

InChI Key

BQOQEIZQDOLXSW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methyl piperazine (0.95 mL, 8.56 mmol) was added dropwise to a suspension of 3-bromo-4-nitrobenzaldehyde (0.985 g, 4.28 mmol) and acetic acid (0.29 mL, 5.14 mmol) in toluene (5.5 mL) at room temperature. The reaction mixture was stirred for 1 h at room temperature before the addition of sodium triacetoxyborohydride (1.36 g, 6.42 mmol). The reaction mixture was stirred for 2 h. Further toluene (2.1 mL) and sodium triacetoxyborohydride (0.18 g, 0.86 mmol) was added and the reaction mixture was stirred for 2 hours and then quenched by the addition of MeOH (0.99 mL). The reaction mixture was stirred for 30 min, saturated aqueous NaHCO3 (6.01 mL) was then added and the reaction mixture was stirred overnight. The phases were separated and the aqueous layer was extracted with toluene (4.0 mL). The combined organic extracts were concentrated under reduced pressure and purified by flash column chromatography (EtOAc:MeOH:NEt3 9:1:0.1) to give the title compound (1.18 g, 88%) as a low melting point waxy brown solid.
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.985 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
solvent
Reaction Step Three
Yield
88%

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